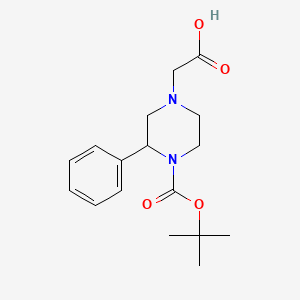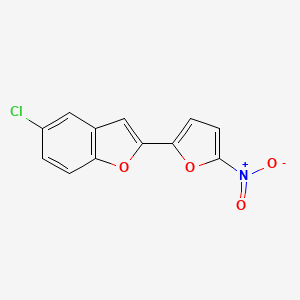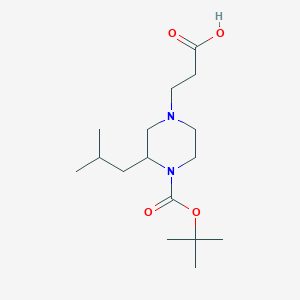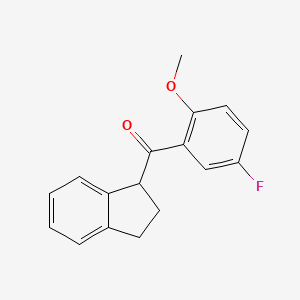![molecular formula C57H33N9 B14175818 2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) CAS No. 927834-49-9](/img/structure/B14175818.png)
2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with three phenylpyridoquinoxaline groups, making it a highly conjugated system with interesting electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) typically involves multi-step organic reactions. One common method includes the condensation of benzene-1,3,5-tricarbaldehyde with 3-phenylpyrido[3,2-f]quinoxaline under acidic conditions. The reaction is usually carried out in a solvent like methanol or ethanol, with a catalyst such as tin tetrachloride to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridoquinoxaline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce partially hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential anticancer properties, as it can interact with DNA and inhibit cell proliferation.
Wirkmechanismus
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) involves its interaction with molecular targets through π-π stacking and hydrogen bonding. The compound’s highly conjugated system allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This mechanism is particularly relevant in its potential anticancer applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzo[e][1,2,4]triazine): Similar in structure but with a benzo[e][1,2,4]triazine moiety.
2,2’,2’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde): Contains thiophene rings instead of pyridoquinoxaline.
Uniqueness
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) is unique due to its extended π-conjugation and the presence of multiple phenylpyridoquinoxaline groups. This structure imparts distinct electronic properties, making it suitable for applications in organic electronics and as a fluorescent probe .
Eigenschaften
CAS-Nummer |
927834-49-9 |
|---|---|
Molekularformel |
C57H33N9 |
Molekulargewicht |
843.9 g/mol |
IUPAC-Name |
2-[3,5-bis(3-phenylpyrido[2,3-h]quinoxalin-2-yl)phenyl]-3-phenylpyrido[3,2-f]quinoxaline |
InChI |
InChI=1S/C57H33N9/c1-4-13-34(14-5-1)49-52(64-55-40-19-10-28-58-43(40)22-25-46(55)61-49)37-31-38(53-50(35-15-6-2-7-16-35)62-47-26-23-44-41(56(47)65-53)20-11-29-59-44)33-39(32-37)54-51(36-17-8-3-9-18-36)63-48-27-24-45-42(57(48)66-54)21-12-30-60-45/h1-33H |
InChI-Schlüssel |
YYNMJMOTDMHLHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=CC=C4)N=C2C5=CC(=CC(=C5)C6=NC7=C(C=CC8=C7C=CC=N8)N=C6C9=CC=CC=C9)C1=NC2=C(C=CC3=C2C=CC=N3)N=C1C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)

![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)

![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)




